

The Unveiling of a Vital Nutrient: A Technical History of Folate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery of folate, its profound importance in human health, and the experimental foundations that have shaped our understanding of this essential B vitamin. From the early observations of nutritional deficiencies to the elucidation of its complex biochemical roles, the story of folate is a testament to meticulous scientific inquiry and its direct impact on public health and therapeutic development.

I. A Historical Chronicle of Folate Discovery

The journey to understanding folate, or vitamin B9, was a multi-decade endeavor involving keen clinical observation, animal studies, and groundbreaking biochemical analysis. The timeline below highlights the key milestones in its discovery.

Table 1: Key Milestones in the Discovery of Folate

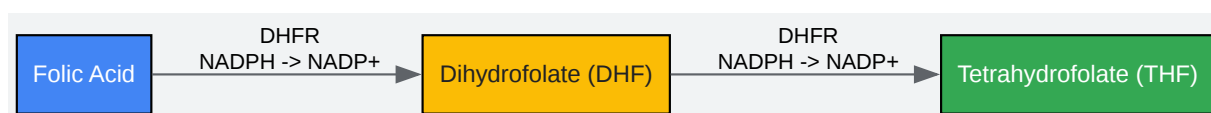
Year	Researcher(s)	Key Discovery/Event	Significance
1931	Lucy Wills	Identified a factor in yeast extract ("Wills Factor") that cured macrocytic anemia in pregnant women in India and in experimental monkeys. [1] [2]	First demonstrated a nutritional remedy for a specific type of anemia, laying the groundwork for the discovery of a new essential nutrient.
1941	H. K. Mitchell, E. E. Snell, and R. J. Williams	Isolated a substance from spinach leaves that was a growth factor for <i>Lactobacillus casei</i> and named it "folic acid" from the Latin word folium (leaf). [1] [3] [4]	The first isolation of the compound from a natural source and the origin of its name.
1943	Bob Stokstad (at Lederle Laboratories)	Isolated folic acid in pure crystalline form from liver and yeast. [3] [5] [6]	Enabled the precise chemical characterization and synthesis of folic acid.
1945	Robert Angier and colleagues (at Lederle Laboratories)	Determined the chemical structure of folic acid as pteroylglutamic acid and accomplished its chemical synthesis. [6]	Paved the way for large-scale production of folic acid for research, clinical use, and food fortification.
1948	Sidney Farber	Demonstrated that aminopterin, a folic acid antagonist, could induce temporary remissions in children with acute	Ushered in the era of chemotherapy by showing that blocking a key metabolic pathway could inhibit cancer cell growth.

		lymphoblastic leukemia.[7][8][9]	
1991	Medical Research Council (MRC) Vitamin Study	A large-scale, randomized controlled trial conclusively showed that folic acid supplementation before and during early pregnancy significantly reduces the risk of neural tube defects.[10][11][12] [13][14]	Provided definitive evidence for the role of folate in preventing major birth defects, leading to global public health recommendations.

II. The Biochemical Significance of Folate: One-Carbon Metabolism

Folate's essentiality lies in its central role as a coenzyme in one-carbon metabolism. In its active form, tetrahydrofolate (THF), it acts as a carrier of single-carbon units (e.g., methyl, methylene, formyl groups). These one-carbon transfers are fundamental to a variety of critical biochemical pathways.

Dietary folate and synthetic folic acid are not biologically active. They must be reduced to THF in a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR).

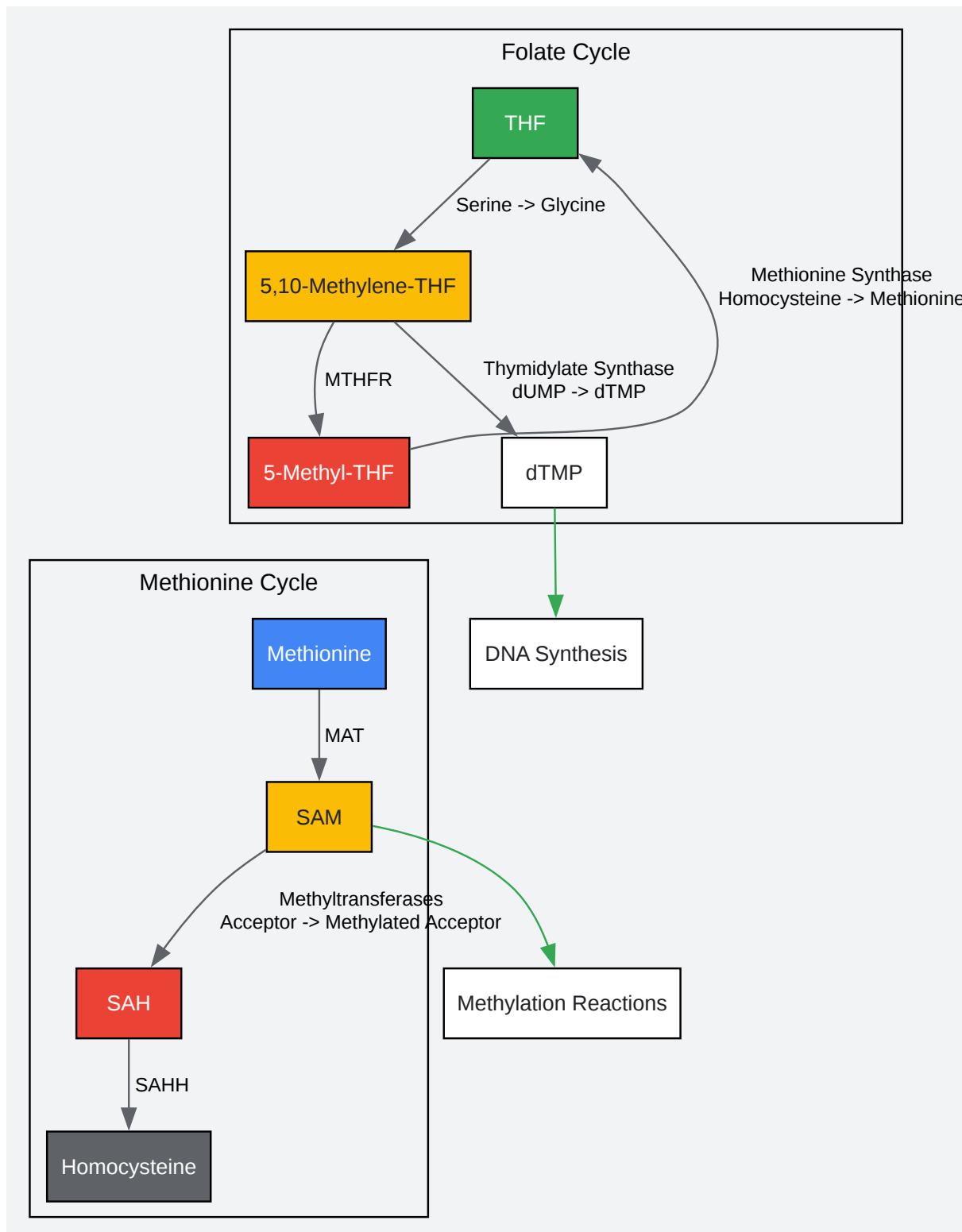


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Caption: Conversion of Folic Acid to its active form, Tetrahydrofolate.

Once formed, THF and its derivatives participate in a network of interconnected metabolic pathways, primarily the folate and methionine cycles. These cycles are crucial for the synthesis

of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and other cellular processes.



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Caption: Interconnected Folate and Methionine Cycles in One-Carbon Metabolism.

III. Key Experimental Protocols

The following sections provide detailed methodologies for some of the landmark experiments in the history of folate research.

Objective: To identify a nutritional factor for the treatment of macrocytic anemia of pregnancy.

Experimental Model: Rhesus monkeys.

Protocol:

- Induction of Anemia: Monkeys were fed a synthetic diet designed to mimic the deficient diet of pregnant women in Bombay suffering from macrocytic anemia. The exact composition of this diet is not well-documented in modern sources, but it was characterized by a lack of fresh fruits, vegetables, and meat.[15] This diet induced a macrocytic anemia in the monkeys.
- Treatment:
 - A control group of anemic monkeys continued on the deficient diet.
 - A test group of anemic monkeys was supplemented with Marmite, a commercially available yeast extract. The exact dosage is not consistently reported, but it was administered orally.[15][16]
 - In other experiments, crude liver extracts were used as a treatment.[15]
- Monitoring: Hematological parameters were monitored throughout the experiment. In the 1930s, this would have involved:
 - Red Blood Cell (RBC) Count: Performed using a hemocytometer, a specialized microscope slide with a grid of known dimensions.

- Hemoglobin (Hb) Measurement: Likely performed using a colorimetric method, such as the Sahli hemoglobinometer, which compares the color of a blood sample treated with acid to a standard.
- Blood Smear Analysis: Microscopic examination of a stained blood smear to assess red blood cell morphology (e.g., size, shape, and color) and to identify macrocytes (abnormally large RBCs).
- Outcome: Monkeys treated with Marmite or liver extract showed a rapid improvement in their anemia, with a rise in RBC count and hemoglobin levels, and a resolution of macrocytosis. The red blood cell count in anemic women who were given Marmite was observed to rise within four days.[\[16\]](#)

Objective: To isolate and purify the "Wills Factor" in a crystalline form.

Starting Material: Liver and yeast.

Protocol:

- Extraction: The starting material (liver or yeast) was subjected to autolysis or enzymatic digestion to liberate the folate compounds.
- Adsorption and Elution: The extract was passed through a column packed with activated charcoal (Norit) to adsorb the active factor. The factor was then eluted with a mixture of ethanol and ammonia.
- Precipitation: The eluate was treated with lead acetate to precipitate impurities. The supernatant containing the active factor was then treated with silver nitrate to precipitate the folate. The silver salt was then decomposed with hydrogen sulfide to release the free acid.
- Further Purification: The solution was further purified by chromatography on columns of fuller's earth.
- Crystallization: The purified material was crystallized from a water/acetone mixture, yielding pure, crystalline pteroylglutamic acid.

Objective: To determine if a folic acid antagonist, aminopterin, could induce remission in children with acute leukemia.

Study Population: 16 children with advanced acute lymphoblastic leukemia.[\[7\]](#)[\[8\]](#)

Protocol:

- Treatment: Patients were administered aminopterin intramuscularly. The daily dosage was adjusted for each patient, ranging from 0.25 to 1.0 mg.[\[17\]](#)[\[18\]](#)
- Monitoring: Patients were closely monitored for clinical and hematological changes. This included:
 - Clinical Assessment: General condition, appetite, activity level, and size of the liver, spleen, and lymph nodes.
 - Hematological Assessment: Complete blood counts (including white blood cell count, differential count to determine the percentage of blast cells, red blood cell count, and platelet count) and bone marrow aspirations to assess the percentage of blast cells.
- Definition of Remission: A significant reduction in the percentage of blast cells in the bone marrow and peripheral blood, accompanied by a return of normal hematopoietic cells and clinical improvement.
- Toxicity Management: When signs of toxicity (such as severe stomatitis) appeared, the administration of aminopterin was stopped, and some patients were treated with crude liver extract in an attempt to mitigate the side effects.[\[7\]](#)[\[17\]](#)

Table 2: Results of Farber's 1948 Aminopterin Trial

Outcome	Number of Patients (N=16)
Remission	10
No Remission	2
Died within a few months	4

Data from Farber et al., 1948, as cited in subsequent historical reviews.^[7]^[17] The longest complete remission off therapy was 47 days.^[7]

Objective: To determine if periconceptional supplementation with folic acid and/or other vitamins could prevent the recurrence of neural tube defects (NTDs).^[10]

Study Design: A randomized, double-blind, placebo-controlled factorial trial conducted at 33 centers in seven countries.^[10]^[11]

Study Population: 1,817 women with a previous pregnancy affected by an NTD who were planning another pregnancy.^[10]

Protocol:

- Randomization: Participants were randomly assigned to one of four groups:
 - Group A: 4 mg folic acid daily.
 - Group B: A multivitamin preparation (vitamins A, D, B1, B2, B6, C, and nicotinamide) and 4 mg folic acid daily.
 - Group C (Placebo): A capsule containing ferrous sulfate and di-calcium phosphate.
 - Group D: The multivitamin preparation without folic acid.^[11]
- Intervention Period: Supplementation was to begin at least 4 weeks before conception and continue through the first 12 weeks of pregnancy.^[11]^[12]
- Outcome Assessment: The primary outcome was the occurrence of an NTD (anencephaly, spina bifida, or encephalocele) in the subsequent pregnancy, diagnosed at birth or by prenatal screening.

Table 3: Key Results of the MRC Vitamin Study (1991)

Group	Number of Informative Pregnancies	Number of NTDs	NTD Rate	Relative Risk (95% CI)
Folic Acid (A+B)	593	6	1.0%	0.28 (0.12 - 0.71)
No Folic Acid (C+D)	602	21	3.5%	
Other Vitamins (B+D)	595	17	2.8%	0.80 (0.37 - 1.72)
No Other Vitamins (A+C)	600	10	1.7%	

Adapted from the MRC Vitamin Study Group, 1991.[\[10\]](#) The study demonstrated a 72% reduction in the recurrence of NTDs with folic acid supplementation.[\[14\]](#)

IV. The Importance of Folate in Health and Disease

The discovery and understanding of folate have had a profound impact on public health and clinical medicine.

- **Prevention of Neural Tube Defects:** The link between folate deficiency and NTDs is one of the most significant findings in nutritional science. Mandatory food fortification with folic acid in many countries has led to a substantial decrease in the incidence of these devastating birth defects.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Hematopoiesis:** Folate is essential for the production of healthy red blood cells. Deficiency leads to megaloblastic anemia, characterized by the production of large, immature, and dysfunctional red blood cells.
- **Cardiovascular Health:** Folate is involved in the metabolism of homocysteine, an amino acid that, at elevated levels, is a risk factor for cardiovascular disease. Adequate folate intake helps to maintain normal homocysteine levels.
- **Cancer Therapy:** The critical role of folate in DNA synthesis has been exploited in cancer chemotherapy. Antifolate drugs, such as methotrexate, block the action of DHFR, thereby

inhibiting the proliferation of rapidly dividing cancer cells.[7][8][9]

- **Neurological and Cognitive Function:** Emerging research suggests a role for folate in maintaining cognitive function and mental health, although the mechanisms are still being elucidated.

Table 4: Recommended Dietary Allowances (RDAs) for Folate (Dietary Folate Equivalents - DFE)

Age Group	RDA (mcg DFE/day)
Infants 0-6 months	65 (AI)
Infants 7-12 months	80 (AI)
Children 1-3 years	150
Children 4-8 years	200
Children 9-13 years	300
Adolescents 14-18 years	400
Adults 19+ years	400
Pregnancy	600
Lactation	500

1 mcg DFE = 1 mcg food folate = 0.6 mcg folic acid from fortified foods or supplements taken with food = 0.5 mcg folic acid from supplements taken on an empty stomach.

V. Conclusion

The history of folate is a compelling narrative of scientific discovery that has translated directly into improved human health. From the initial observations of a mysterious nutritional deficiency to the detailed understanding of its biochemical pathways and the implementation of public health policies, the journey of folate highlights the power of research to prevent disease and develop new therapeutic strategies. For researchers, scientists, and drug development professionals, the story of folate serves as a powerful reminder of the intricate connections

between nutrition, metabolism, and disease, and the ongoing potential for discovery in these fundamental areas of biomedical science.

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